4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound with a complex structure that includes a thiazinane ring substituted with a 4-methylbenzyl group
Preparation Methods
The synthesis of 4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multiple steps. One common method starts with the preparation of 4-methylbenzyl bromide from 4-methylbenzyl alcohol using phosphorus tribromide in benzene . This intermediate is then reacted with appropriate thiazinane derivatives under controlled conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazinane derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride or sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can be compared with other similar compounds such as:
4-Methylbenzyl alcohol: A simpler compound with a similar benzyl group but lacking the thiazinane ring.
4-Methylbenzyl bromide: An intermediate used in the synthesis of the target compound.
4-[(4-Methylbenzyl)oxy]benzohydrazide: A related compound with different functional groups and applications
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)6-13-11(14)7-17(16)8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPUCZEPZEPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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